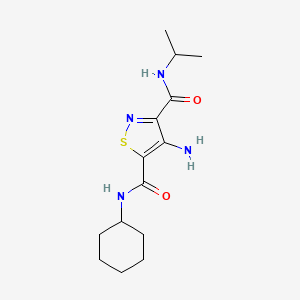

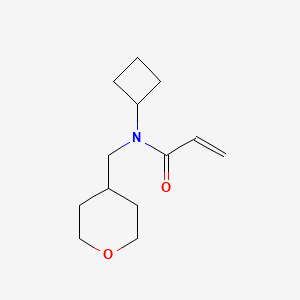

4-amino-N~5~-cyclohexyl-N~3~-isopropylisothiazole-3,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-N~5~-cyclohexyl-N~3~-isopropylisothiazole-3,5-dicarboxamide (known as AITC) is a compound that has been extensively researched for its potential therapeutic properties. AITC is a member of the class of isothiazole compounds that have been shown to have various biological activities.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Antibacterial Activity

This compound is involved in heterocyclic synthesis, where its derivatives are studied for their potential as antibiotics and for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives through reactions involving carboxamide with various reagents to yield pyrimidinone derivatives, which were then evaluated for their biological activities (Ahmed, 2007).

Enaminone Synthesis

Enaminones, closely related to the chemical structure of interest, are synthesized through various processes, including N-methylation and Bts (N-Benzothiazole-2-sulfonyl)-protected amino acid chlorides. Vedejs and Kongkittingam (2000) reported on the efficient coupling and methylation steps in the synthesis of hindered cyclosporin tetrapeptide subunits, highlighting a synthesis route that avoids the need for chromatography and allows for purification by simple extraction (Vedejs & Kongkittingam, 2000).

Antimicrobial and Anticancer Activities

The application of related compounds in antimicrobial and anticancer research is significant. Murlykina et al. (2017) explored the antibacterial activity of heterocycles obtained from aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, noting a moderate increase in biomass for Gram-positive strains, indicating potential antimicrobial effects (Murlykina et al., 2017). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells to assess their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Synthesis Techniques and Chemical Analysis

Research also focuses on the synthesis techniques and structural analysis of these compounds. For example, Kaur et al. (2013) described the crystal structure of amicarbazone, a compound with similarities to 4-amino-N5-cyclohexyl-N3-isopropylisothiazole-3,5-dicarboxamide, emphasizing the role of hydrogen bonding in determining molecular orientation and crystal packing (Kaur et al., 2013).

Propiedades

IUPAC Name |

4-amino-5-N-cyclohexyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-8(2)16-13(19)11-10(15)12(21-18-11)14(20)17-9-6-4-3-5-7-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQASHQPQVQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

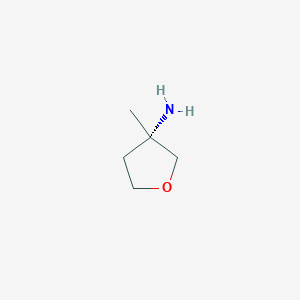

![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)

![1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2923095.png)

![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923104.png)

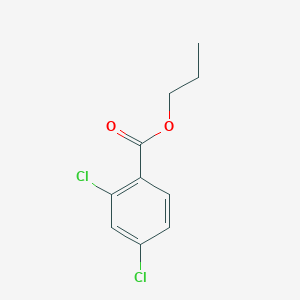

![5-[2-(allyloxy)-5-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2923105.png)

![3-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2923106.png)

![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2923109.png)

![N-(4-acetylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2923111.png)